

# Technical Guide: (S)-tert-Butyl (1-aminopropan-2-yl)carbamate

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## Compound of Interest

Compound Name: *tert-Butyl (1-aminopropan-2-yl)carbamate*

Cat. No.: B122149

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CAS Number: 146552-71-8

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (S)-**tert-Butyl (1-aminopropan-2-yl)carbamate**, a chiral building block crucial in synthetic organic chemistry and drug discovery. This document outlines its chemical and physical properties, provides a detailed representative experimental protocol for its synthesis, and illustrates its utility in various applications.

## Chemical and Physical Properties

(S)-**tert-Butyl (1-aminopropan-2-yl)carbamate** is a stable, mono-Boc-protected derivative of (S)-1,2-diaminopropane. The tert-butoxycarbonyl (Boc) protecting group on one of the amine functionalities allows for selective reactions at the unprotected primary amine, making it a valuable intermediate in the synthesis of complex molecules.

Property	Value	Reference(s)
CAS Number	146552-71-8	[1][2][3]
Molecular Formula	C <sub>8</sub> H <sub>18</sub> N <sub>2</sub> O <sub>2</sub>	[2]
Molecular Weight	174.24 g/mol	[2]
Physical Form	Solid	
Boiling Point	263.7 ± 23.0 °C at 760 mmHg	[1]
Density	1.0 ± 0.1 g/cm <sup>3</sup>	[1]
Purity	Typically ≥95%	
Storage Temperature	Refrigerator (2-8 °C)	
Synonyms	tert-butyl (1S)-2-amino-1-methylethylcarbamate, (S)-N <sup>2</sup> -Boc-1,2-propanediamine	[1]
InChI Key	JQXZBJAAOLPTKP-LURJTMIESA-N	

## Experimental Protocols

While specific, detailed protocols for the synthesis of (S)-**tert-Butyl (1-aminopropan-2-yl)carbamate** are not readily available in peer-reviewed literature, a representative procedure can be derived from general methods for the selective mono-Boc protection of diamines. The following protocol is a well-established method for achieving this transformation.

Objective: To synthesize (S)-**tert-Butyl (1-aminopropan-2-yl)carbamate** from (S)-1,2-diaminopropane.

Materials:

- (S)-1,2-diaminopropane
- Di-tert-butyl dicarbonate (Boc<sub>2</sub>O)

- Dichloromethane (DCM), anhydrous
- Triethylamine (Et<sub>3</sub>N), anhydrous
- Saturated aqueous sodium bicarbonate (NaHCO<sub>3</sub>) solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO<sub>4</sub>) or sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>)
- Silica gel for column chromatography
- Ethyl acetate (EtOAc)
- Hexanes
- Standard laboratory glassware and equipment (round-bottom flask, magnetic stirrer, dropping funnel, separatory funnel, rotary evaporator, chromatography column)

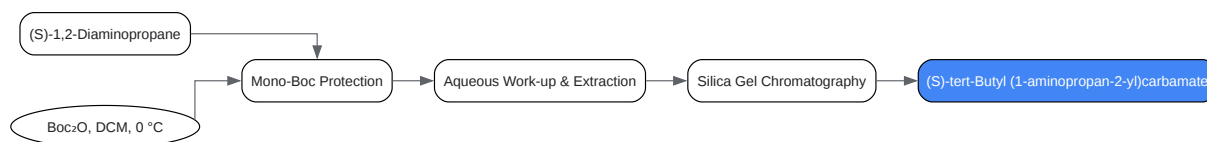
Procedure:

- **Reaction Setup:** In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve (S)-1,2-diaminopropane (1.0 equivalent) in anhydrous dichloromethane (DCM). Cool the solution to 0 °C in an ice bath.
- **Addition of Boc Anhydride:** To the cooled solution, add a solution of di-tert-butyl dicarbonate (Boc<sub>2</sub>O) (1.0 equivalent) in anhydrous DCM dropwise over a period of 30-60 minutes. It is crucial to maintain the temperature at 0 °C to ensure selective mono-protection.
- **Reaction Monitoring:** After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) to observe the consumption of the starting diamine and the formation of the mono-protected product.
- **Work-up:** Upon completion of the reaction, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO<sub>3</sub>). Transfer the mixture to a separatory funnel and separate the organic layer.

- Extraction: Extract the aqueous layer with DCM (2 x volumes).
- Washing and Drying: Combine the organic layers and wash with brine. Dry the combined organic phase over anhydrous magnesium sulfate ( $\text{MgSO}_4$ ) or sodium sulfate ( $\text{Na}_2\text{SO}_4$ ).
- Solvent Removal: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
- Purification: Purify the crude product by silica gel column chromatography. A gradient elution system, typically starting with a low polarity eluent (e.g., 100% hexanes) and gradually increasing the polarity with ethyl acetate, is generally effective. The fractions containing the desired product are identified by TLC.
- Final Product: Combine the pure fractions and remove the solvent under reduced pressure to yield **(S)-tert-Butyl (1-aminopropan-2-yl)carbamate** as a solid.

## Diagrams

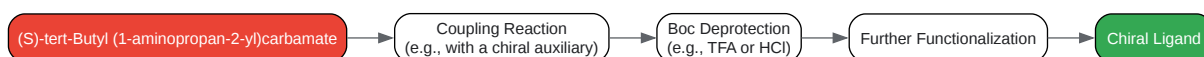
### Synthesis Workflow



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Caption: General workflow for the synthesis of **(S)-tert-Butyl (1-aminopropan-2-yl)carbamate**.

### Application in Chiral Ligand Synthesis



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Caption: Logical relationship in the synthesis of a chiral ligand.

## Applications in Drug Development and Research

(S)-**tert-Butyl (1-aminopropan-2-yl)carbamate** is a valuable chiral building block in medicinal chemistry and drug discovery. The presence of two distinct amine functionalities, one protected and one free, allows for sequential and regioselective modifications.

- **Asymmetric Synthesis:** It serves as a precursor for the synthesis of more complex chiral molecules, including active pharmaceutical ingredients (APIs). The stereocenter is preserved throughout synthetic transformations, which is critical for the biological activity of many drugs.
- **Peptide and Peptidomimetic Synthesis:** The free amine can be incorporated into peptide chains, and the subsequent deprotection of the Boc group allows for further elaboration, such as cyclization or branching.
- **Chiral Ligand Synthesis:** This compound is a useful starting material for the preparation of chiral ligands used in asymmetric catalysis. These ligands can be used to control the stereochemical outcome of chemical reactions, leading to the enantioselective synthesis of desired products.

Due to the synthetic nature of this compound, it is not directly involved in biological signaling pathways but rather is a tool for constructing molecules that are. The versatility and chirality of (S)-**tert-Butyl (1-aminopropan-2-yl)carbamate** make it an important component in the toolbox of medicinal and synthetic chemists.

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